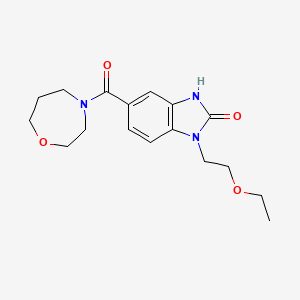

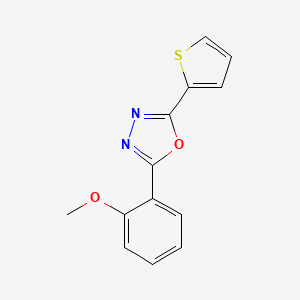

1-(2-乙氧基乙基)-5-(1,4-恶杂环己烷-4-基羰基)-1,3-二氢-2H-苯并咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to the compound , involves multi-step chemical reactions. A method for synthesizing benzimidazole-tethered oxazepine hybrids from N-alkylated benzimidazole 2-carboxaldehyde, itself derived from o-phenylenediamine, demonstrates the complexity and efficiency of modern synthetic approaches. These processes often involve reactions under controlled conditions to achieve high yields of targeted compounds (Almansour et al., 2016).

Molecular Structure Analysis

The structure of benzimidazole derivatives can be extensively analyzed through spectroscopic and X-ray diffraction techniques. Such studies reveal the molecular geometry, charge distribution, and potential sites for reactivity, providing insights into their chemical behavior. The structure-activity relationships within these compounds, including their molecular electrostatic potential maps and frontier molecular orbitals, are crucial for understanding their chemical properties and potential applications (Almansour et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to form complex heterocyclic systems. The reactivity of these compounds towards different chemical agents and conditions highlights their versatility in organic synthesis. For example, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations of related compounds illustrates the potential for creating novel structures with unique properties (Katritzky et al., 2001).

科学研究应用

合成和 H1 抗组胺活性一系列 2-(4-取代-1-(同)哌嗪基)苯并咪唑,包括 1-(2-乙氧基乙基)-2-(4-甲基-1-同哌嗪基)苯并咪唑的衍生物,在体外和体内都表现出显着的抗组胺活性。苯并咪唑核 1 位的 2-(取代-氧基)乙基基团中氧原子的存在对于有效的抗组胺活性至关重要。该系列中的一种化合物,被认为比马来酸氯苯那敏强 39 倍,由于其独特的结构和高活性而被重点用于临床评估 (Iemura et al., 1986).

化学合成和结构研究苯并咪唑连接的恶杂环氧杂环杂化物是由 N-烷基化苯并咪唑 2-甲醛合成的,从而产生具有潜在非线性光学 (NLO) 特性的化合物。包括 X 射线衍射和 DFT 在内的计算研究表明,这些化合物,特别是化合物 9,是 NLO 应用的有希望的候选者。这突出了苯并咪唑衍生物在开发新型材料方面的结构多功能性和功能适应性 (Almansour et al., 2016).

抗菌和抗丝虫病潜力合成了某些烷基 5-(烷氧基羰基)-1H-苯并咪唑-2-氨基甲酸酯和相关衍生物,并评估了它们作为抗肿瘤和抗丝虫病剂的潜力。一些化合物在细胞系中表现出显着的生长抑制作用和显着的体内抗丝虫病活性,表明苯并咪唑衍生物除了其众所周知的抗组胺作用外还具有治疗潜力 (Ram et al., 1992).

癌症研究和 DNA 相互作用合成并表征了一系列新的基于苯并咪唑的席夫碱铜(II)配合物。这些配合物对各种人类癌细胞系表现出显着的体外细胞毒性作用,表明它们具有作为抗癌剂的潜力。这些化合物显示出有效的 DNA 结合、细胞 DNA 损伤和诱导癌细胞凋亡,突出了苯并咪唑衍生物在开发新型化疗剂中的作用 (Paul et al., 2015).

属性

IUPAC Name |

3-(2-ethoxyethyl)-6-(1,4-oxazepane-4-carbonyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-2-23-11-8-20-15-5-4-13(12-14(15)18-17(20)22)16(21)19-6-3-9-24-10-7-19/h4-5,12H,2-3,6-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQVQLYOUVBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCCOCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)

![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)

![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)

![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)